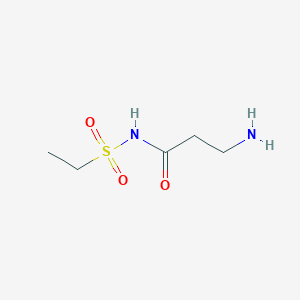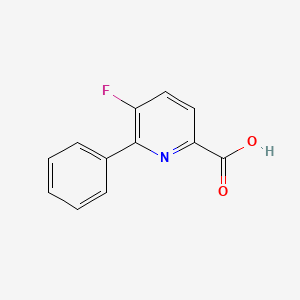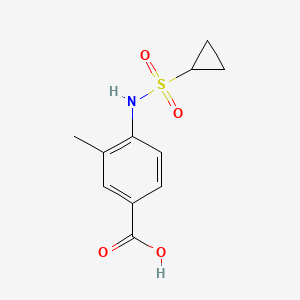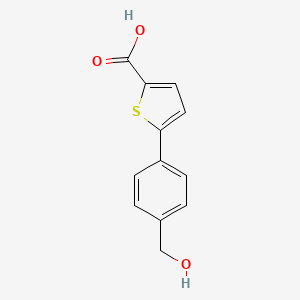![molecular formula C9H24NdO6 B15091204 Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]-](/img/structure/B15091204.png)
Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]- is a coordination compound of neodymium, a rare-earth element. This compound is characterized by the presence of three 2-(methoxy-kappaO)ethanolato ligands coordinated to a central neodymium ion. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]- typically involves the reaction of neodymium chloride (NdCl3) with 2-methoxyethanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
NdCl3+3HOCH2CH2OCH3→Nd(OCH2CH2OCH3)3+3HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state neodymium compounds.
Reduction: It can be reduced to form lower oxidation state neodymium compounds.
Substitution: The methoxyethanol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions are carried out using various ligands like phosphines and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield neodymium oxides, while substitution reactions can produce a variety of neodymium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and ring-opening reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism by which neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]- exerts its effects involves coordination chemistry. The neodymium ion forms stable complexes with various ligands, which can alter the electronic and steric properties of the compound. This, in turn, affects its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the neodymium ion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neodymium tris(amidinate) complex: This compound has similar coordination properties but uses amidinate ligands instead of methoxyethanolato ligands.
Neodymium tris(acetylacetonate) complex: Another similar compound where acetylacetonate ligands are coordinated to the neodymium ion.
Uniqueness
Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]- is unique due to the presence of methoxyethanolato ligands, which provide specific electronic and steric properties. These properties make it particularly useful in certain catalytic and industrial applications where other neodymium complexes may not be as effective.
Eigenschaften
Molekularformel |
C9H24NdO6 |
|---|---|
Molekulargewicht |
372.53 g/mol |
IUPAC-Name |
2-methoxyethanol;neodymium |
InChI |
InChI=1S/3C3H8O2.Nd/c3*1-5-3-2-4;/h3*4H,2-3H2,1H3; |
InChI-Schlüssel |
SIQZGWMOILWGSE-UHFFFAOYSA-N |
Kanonische SMILES |
COCCO.COCCO.COCCO.[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


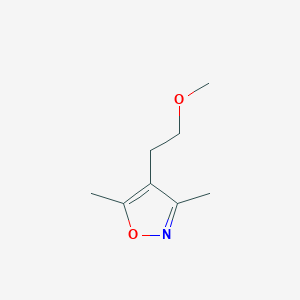
![4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid](/img/structure/B15091132.png)
![L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)-](/img/structure/B15091142.png)
![(5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15091149.png)
![4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine](/img/structure/B15091151.png)
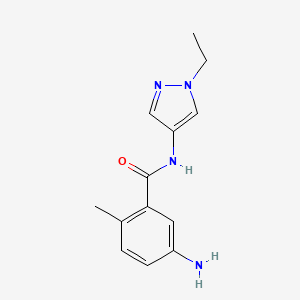
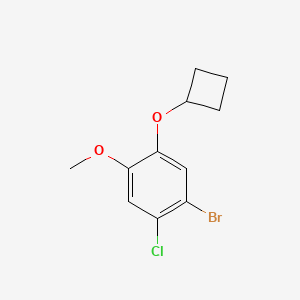


![[[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15091194.png)
